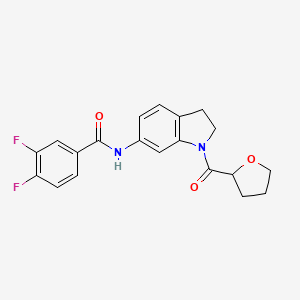

3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3/c21-15-6-4-13(10-16(15)22)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h3-6,10-11,18H,1-2,7-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHAFEBYFSNJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Aromatization Challenges

The de novo synthesis of indolines via IEDDA reactions often faces hurdles during aromatization. Base-mediated α-elimination (e.g., using potassium tert-butoxide) generates a carbene intermediate, which undergoes a 1,2-hydrogen shift to achieve aromaticity. Deuterium-labeling studies confirm this mechanism, underscoring the importance of base strength and solvent polarity in minimizing side reactions.

Regioselective Functionalization

Introducing substituents at the 6-position of indoline requires precise directing groups. Nitro groups at the 5-position (as in 5-nitroindoline derivatives) facilitate electrophilic substitution at the 6-position upon reduction to an amine. This strategy aligns with the target molecule’s substitution pattern.

Scalability of Amide Coupling

Large-scale amide formation benefits from flow chemistry techniques , which enhance heat and mass transfer. Continuous-flow reactors using HATU as the coupling agent have demonstrated improved yields (up to 90%) and reduced reaction times (2–4 hours).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indoline ring can be oxidized to form indole derivatives.

Reduction: : Reduction reactions can be employed to modify functional groups.

Substitution: : Substitution reactions can introduce different substituents on the benzamide or indoline rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various indole and benzamide derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide can be used to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets can be explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues from the Pesticide Chemicals Glossary

The following table compares the target compound with structurally related benzamide derivatives documented in the Pesticide Chemicals Glossary (2001):

Key Observations:

Fluorine Substitution Patterns: The 3,4-difluoro arrangement in the target compound contrasts with 2,6-difluoro in diflubenzuron . Flutolanil’s trifluoromethyl group enhances hydrophobicity and resistance to oxidative degradation compared to mono/difluoro substitutions .

Heterocyclic Moieties :

- The THF-carbonyl-indoline group in the target compound introduces a rigid, bicyclic structure absent in flutolanil and diflubenzuron. This may mimic natural substrates or improve binding to enzymes (e.g., cytochrome P450 in fungi).

- Cyprofuram’s tetrahydro-2-oxo-furanyl moiety shares a THF-like ring but lacks the benzamide core, highlighting the importance of the benzamide scaffold for certain pesticidal activities .

Biological Activity: Diflubenzuron’s urea linker facilitates chitin synthesis inhibition in insects, whereas the target compound’s amide-indoline hybrid may target different pathways (e.g., fungal melanin biosynthesis or plant hormone signaling) .

Biological Activity

3,4-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound that belongs to a class of indole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 300.30 g/mol

- Functional Groups : Indole moiety, difluorobenzamide, and tetrahydrofuran carbonyl.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways that regulate cellular functions.

Biological Activity Overview

Research has indicated that indole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell growth through apoptosis induction and cell cycle arrest. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective | Potential protective effects on neuronal cells in models of neurodegeneration. |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Anticancer Activity :

- A study demonstrated that similar indole derivatives significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells), inducing apoptosis through mitochondrial pathways.

- The compound's ability to inhibit the MDM2 protein was highlighted, which is crucial for p53 tumor suppressor regulation .

-

Antimicrobial Properties :

- Research indicated that related compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

-

Neuroprotective Effects :

- In vitro studies suggested that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.